![molecular formula C17H20N4O B12627639 Pyrazolo[3,4,5-de]isoquinolin-5(1H)-one, 4-(3S)-1-azabicyclo[2.2.2]oct-3-yl-3,4-dihydro-1-methyl-](/img/structure/B12627639.png)
Pyrazolo[3,4,5-de]isoquinolin-5(1H)-one, 4-(3S)-1-azabicyclo[2.2.2]oct-3-yl-3,4-dihydro-1-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrazolo[3,4,5-de]isoquinolin-5(1H)-one, 4-(3S)-1-azabicyclo[222]oct-3-yl-3,4-dihydro-1-methyl- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo[3,4,5-de]isoquinolin-5(1H)-one, 4-(3S)-1-azabicyclo[2.2.2]oct-3-yl-3,4-dihydro-1-methyl- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through the condensation of a pyrazole derivative with an isoquinoline derivative. This intermediate is then subjected to further cyclization and functionalization steps to yield the final compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
化学反应分析
Types of Reactions
Pyrazolo[3,4,5-de]isoquinolin-5(1H)-one, 4-(3S)-1-azabicyclo[2.2.2]oct-3-yl-3,4-dihydro-1-methyl- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine .
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse properties .
Biology
In biology, it has been studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine
In medicine, it has shown promise as a therapeutic agent. Studies have indicated its potential in treating various diseases, including cancer and neurological disorders .
Industry
In industry, it is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in electronics and materials science .
作用机制
The mechanism of action of Pyrazolo[3,4,5-de]isoquinolin-5(1H)-one, 4-(3S)-1-azabicyclo[2.2.2]oct-3-yl-3,4-dihydro-1-methyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
相似化合物的比较
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 1H-pyrazolo[3,4-b]pyridine
Uniqueness
What sets Pyrazolo[3,4,5-de]isoquinolin-5(1H)-one, 4-(3S)-1-azabicyclo[2.2.2]oct-3-yl-3,4-dihydro-1-methyl- apart from these similar compounds is its unique ring structure and functional groups.
属性
分子式 |
C17H20N4O |
|---|---|
分子量 |
296.37 g/mol |
IUPAC 名称 |
6-(1-azabicyclo[2.2.2]octan-3-yl)-2-methyl-2,3,6-triazatricyclo[6.3.1.04,12]dodeca-1(11),3,8(12),9-tetraen-7-one |
InChI |
InChI=1S/C17H20N4O/c1-19-14-4-2-3-12-16(14)13(18-19)9-21(17(12)22)15-10-20-7-5-11(15)6-8-20/h2-4,11,15H,5-10H2,1H3 |
InChI 键 |
FDKJLUOOFWBTDY-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC3=C2C(=N1)CN(C3=O)C4CN5CCC4CC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




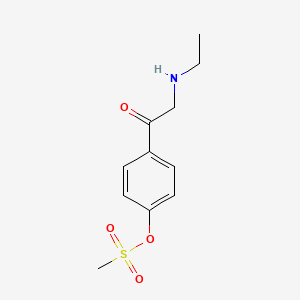

![6-(2,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12627597.png)
![2-[4-(Bromomethyl)phenyl]-4-phenylthiazole](/img/structure/B12627599.png)
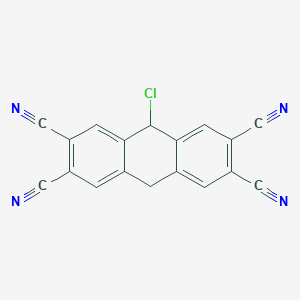
![8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12627615.png)
![3-(1,3-Benzodioxol-5-yl)-6-(5-phenyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12627617.png)

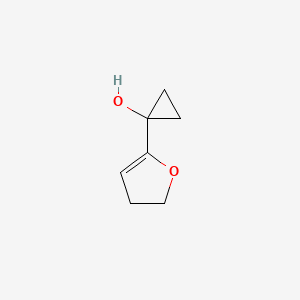
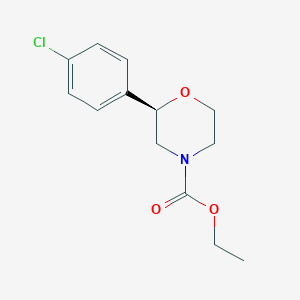
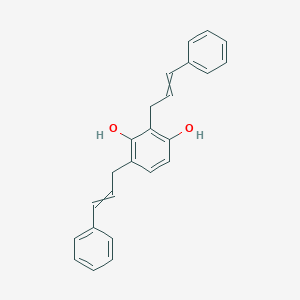
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B12627630.png)
